Quinidine gluconate is synthesized from quinine, another alkaloid from the Cinchona tree, through a series of chemical reactions that involve the conversion of quinine to quinidine followed by its reaction with gluconic acid to form the gluconate salt. This compound is categorized as both a pharmaceutical and a chemical compound with significant importance in cardiology .
The synthesis of quinidine gluconate involves several steps:
Quinidine gluconate has a complex molecular structure characterized by its chemical formula . The InChI key for quinidine gluconate is XHKUDCCTVQUHJQ-OSPZJNBRSA-N
, indicating its unique structural configuration. The compound consists of a quinidine backbone linked to a gluconate moiety, which contributes to its pharmacological properties .
Quinidine gluconate can participate in various chemical reactions:
These reactions are essential for modifying the compound for different therapeutic uses or for synthesizing derivatives that may have enhanced efficacy or reduced side effects .
The mechanism of action of quinidine gluconate involves the inhibition of sodium channels in cardiac cells, leading to a decrease in excitability and conduction velocity within the myocardium. This action helps restore normal sinus rhythm in patients with atrial fibrillation or flutter. Additionally, quinidine exhibits some potassium channel blocking properties, contributing further to its antiarrhythmic effects. The pharmacokinetics reveal that quinidine gluconate has an absolute bioavailability ranging from 70% to 80%, making it effective when administered orally .
Quinidine gluconate possesses several notable physical and chemical properties:
These properties are crucial for its formulation into pharmaceutical products, ensuring efficacy and safety during use .
Quinidine gluconate is primarily used in clinical settings for:
The ongoing research into quinidine derivatives continues to explore their potential benefits in treating various cardiac conditions while minimizing adverse effects associated with existing treatments .
Quinidine gluconate exerts class Ia antiarrhythmic effects primarily via voltage-gated sodium (Na⁺) channel blockade. It binds to open-state Na⁺ channels during phase 0 of the cardiac action potential, reducing the maximum depolarization rate (Vmax) and slowing conduction velocity across atrial, ventricular, and His-Purkinje tissues [1] [8]. This inhibition exhibits use-dependence, where higher heart rates intensify channel blockade due to increased drug-channel interactions during rapid depolarization cycles [1]. Consequently, quinidine preferentially suppresses tachyarrhythmias without severely impacting normal sinus rhythm.
The reduction in Na⁺ influx prolongs the QRS complex duration on electrocardiograms (ECG), reflecting delayed ventricular depolarization. At therapeutic concentrations, QRS widening typically remains ≤25%, serving as a clinical indicator of adequate sodium channel engagement [6] [7]. This mechanism underlies quinidine’s efficacy in suppressing re-entrant circuits in atrial fibrillation (AF), ventricular tachycardia (VT), and Wolff-Parkinson-White (WPW) syndrome [1] [8].
Table 1: Key Ion Channel Targets of Quinidine Gluconate
Ion Channel | Current Affected | Action Potential Phase | Electrophysiological Effect |
---|---|---|---|
Voltage-gated Na⁺ | INa (fast inward) | Phase 0 (depolarization) | ↓ Vmax, ↓ conduction velocity |
hERG K⁺ | IKr (rapid delayed rectifier) | Phase 3 (repolarization) | ↑ APD, ↑ QT interval |
Kv4.3 K⁺ | Ito (transient outward) | Phase 1 (early repolarization) | ↓ J-wave amplitude |
L-type Ca²⁺ | ICa-L | Phase 2 (plateau) | Minor depression |
Beyond sodium channel blockade, quinidine gluconate significantly inhibits potassium efflux during repolarization. It preferentially blocks the rapid delayed rectifier K⁺ current (IKr) encoded by hERG channels, prolonging phase 3 repolarization and increasing action potential duration (APD) [1] [6]. This manifests as QT interval prolongation on ECG, a hallmark of quinidine’s class III antiarrhythmic activity [5] [8].
Quinidine also suppresses the transient outward K⁺ current (Ito), which modulates phase 1 repolarization. Ito inhibition reduces the magnitude of the "spike-and-dome" morphology in epicardial action potentials, particularly relevant for treating Brugada syndrome and idiopathic ventricular fibrillation, where quinidine normalizes ST-segment elevation [6] [8]. Unlike IKr blockade, Ito inhibition exhibits reverse use-dependence, where efficacy diminishes at faster heart rates [1].
The dual blockade of Na⁺ and K⁺ channels increases the effective refractory period (ERP) more than APD alone, creating a "membrane-stabilizing" effect that prevents premature re-excitation [7].
Quinidine gluconate possesses anticholinergic properties that antagonize vagal influences on the sinoatrial (SA) and atrioventricular (AV) nodes. By blocking muscarinic M₂ receptors, it accelerates SA node discharge (increasing sinus rate) and enhances AV nodal conduction [2] [5]. This may paradoxically increase ventricular rate during atrial flutter/fibrillation if administered without prior AV nodal blockade (e.g., digoxin or β-blockers) [6] [7].
Additionally, quinidine acts as an α-adrenergic receptor antagonist, contributing to peripheral vasodilation and hypotension during intravenous administration. This vasodilatory effect can trigger compensatory tachycardia, further exacerbating arrhythmia risk [5] [7]. The combined parasympatholytic and α-blocking actions necessitate co-administration with rate-controlling agents when managing supraventricular arrhythmias [1] [6].
Table 2: Autonomic and Receptor-Mediated Effects of Quinidine Gluconate
Target | Receptor Type | Functional Consequence | Clinical ECG Correlation |
---|---|---|---|
Parasympathetic | Muscarinic M₂ | ↓ Vagal tone, ↑ AV conduction | Shortened PR interval |
Sympathetic | α₁-Adrenergic | Vasodilation, ↓ Blood pressure | Reflex tachycardia |
Sympathetic | β-Adrenergic (minor) | Negligible direct effect | None |
Quinidine gluconate’s most significant proarrhythmic risk is Torsades de Pointes (TdP), a polymorphic ventricular tachycardia linked to excessive QT prolongation. This occurs via two interconnected mechanisms [2] [8]:
TdP risk is potentiated by hypokalemia (reducing IKr conductance) and bradycardia (intensifying reverse use-dependence of IKr blockade). Unlike other QT-prolonging drugs, quinidine may induce TdP even at subtherapeutic concentrations, particularly within 2–4 days of initiation [6] [8]. Its inhibition of multiple K⁺ channels (IKr, IKs, Ito) amplifies repolarization abnormalities compared to selective IKr blockers [1] [8].
Table 3: Proarrhythmic Mechanisms of Quinidine Gluconate
Cellular Process | Pathophysiological Mechanism | Clinical Trigger |
---|---|---|
IKr / IKs blockade | ↑ Action potential duration → ↑ QT interval | Baseline QT prolongation |
Calcium overload | Early afterdepolarizations (EADs) | Bradycardia, hypokalemia |
↑ Transmural dispersion | Heterogeneous repolarization → re-entry circuits | Female sex, structural heart disease |
Reverse use-dependence | Greater APD prolongation at slow rates | Pause-dependent arrhythmias |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0